An In-depth Technical Guide to Stearyl Alcohol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Stearyl Alcohol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl alcohol (IUPAC name: octadecan-1-ol) is a long-chain saturated fatty alcohol with the chemical formula C18H38O.[1][2][3] It is a versatile and widely used excipient in the pharmaceutical, cosmetic, and food industries.[1][4] In pharmaceutical formulations, it primarily functions as an emollient, emulsifier, viscosity-increasing agent, and a lubricant in tablet and capsule manufacturing.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of stearyl alcohol, with a focus on its use in drug development.
Chemical Structure and Identification
Stearyl alcohol consists of an 18-carbon aliphatic chain with a hydroxyl group at one end.[4] This structure imparts both lipophilic (the long carbon chain) and hydrophilic (the hydroxyl group) characteristics, making it a useful surfactant and co-emulsifier.
Chemical Structure:
CH₃(CH₂)₁₆CH₂OH
A comprehensive list of chemical identifiers for stearyl alcohol is provided in the table below.
| Identifier | Value |
| IUPAC Name | octadecan-1-ol[3] |
| CAS Number | 112-92-5[3] |
| Chemical Formula | C₁₈H₃₈O[1][3] |
| Molecular Weight | 270.49 g/mol [1][3] |
| Synonyms | 1-Octadecanol, n-Octadecyl alcohol[3] |
Physicochemical Properties
Stearyl alcohol is a white, waxy solid at room temperature with a faint odor.[6] Its physical and chemical properties are critical to its functionality in various formulations.
Summary of Physicochemical Properties
| Property | Value |
| Melting Point | 59.4 - 59.8 °C[1] |
| Boiling Point | 210 °C at 15 mmHg[1] |
| Density | 0.812 g/cm³[1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform.[5] |
| pKa | ~16-18 |
Toxicological Properties
Stearyl alcohol is generally considered a safe and non-toxic material for its intended use in pharmaceutical and cosmetic products.
Summary of Toxicological Data
| Parameter | Value |
| LD50 (Oral, Rat) | > 5000 mg/kg |
Experimental Protocols
Stearyl alcohol is a key component in various pharmaceutical dosage forms. The following sections provide detailed methodologies for its application in the formulation of emulsions, solid lipid nanoparticles, and tablets.
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic oil-in-water emulsion where stearyl alcohol acts as a co-emulsifier and thickening agent.
Methodology:
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Oil Phase Preparation:
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In a suitable vessel, combine the oil-soluble components, including the active pharmaceutical ingredient (API) if it is oil-soluble, and stearyl alcohol.
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Heat the mixture to 70-75°C with constant stirring until all components are completely melted and homogenous.
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-
Aqueous Phase Preparation:
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In a separate vessel, dissolve the water-soluble components, including any preservatives and humectants, in purified water.
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Heat the aqueous phase to 70-75°C.
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-
Emulsification:
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Slowly add the oil phase to the aqueous phase with continuous high-shear mixing.
-
Continue homogenization for 10-15 minutes to ensure the formation of a stable emulsion with a uniform droplet size.
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-
Cooling:
-
Reduce the mixing speed and allow the emulsion to cool to room temperature with gentle stirring.
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-
Finalization:
-
Once cooled, the pH of the emulsion can be adjusted if necessary.
-
The final product should be a stable, homogenous cream or lotion.
-
Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization method for preparing solid lipid nanoparticles (SLNs) using stearyl alcohol as the solid lipid matrix.
Methodology:
-
Lipid Phase Preparation:
-
Melt the stearyl alcohol at a temperature approximately 5-10°C above its melting point.
-
Dissolve the lipophilic drug in the molten stearyl alcohol.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
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-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
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-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
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-
Purification:
-
The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
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Direct Compression Tablet Formulation
This protocol describes the use of stearyl alcohol as a lubricant in a direct compression tablet formulation.
Methodology:
-
Sieving and Weighing:
-
Individually sieve the active pharmaceutical ingredient (API), filler (e.g., microcrystalline cellulose), disintegrant (e.g., croscarmellose sodium), and stearyl alcohol through an appropriate mesh size to ensure particle size uniformity.
-
Accurately weigh each component.
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-
Blending:
-
Combine the API, filler, and disintegrant in a suitable blender (e.g., a V-blender).
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Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
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-
Lubrication:
-
Add the sieved stearyl alcohol to the powder blend.
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Blend for a shorter duration (e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.
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-
Compression:
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Transfer the final lubricated blend to a tablet press.
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Compress the blend into tablets of the desired weight, hardness, and thickness.
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-
In-Process Quality Control:
-
Monitor tablet weight variation, hardness, friability, and disintegration time during the compression process.
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Applications in Drug Development
Stearyl alcohol's versatile properties make it a valuable excipient in a wide range of pharmaceutical applications:
-
Topical Formulations: In creams, lotions, and ointments, it acts as an emollient, providing a lubricating and soothing effect on the skin.[6] It also functions as a thickener and stabilizer for emulsions.[6]
-
Oral Solid Dosage Forms: As a lubricant in tablet and capsule formulations, it prevents the adhesion of the powder blend to the punches and dies of the tablet press, ensuring a smooth manufacturing process.[5]
-
Controlled-Release Systems: Stearyl alcohol can be used to form a matrix in tablets or as a component of coatings to control the release rate of the active pharmaceutical ingredient.
-
Nanoparticulate Drug Delivery: It serves as a solid lipid core in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability and stability of poorly water-soluble drugs.
Conclusion
Stearyl alcohol is a multifunctional excipient with a well-established safety profile and a broad range of applications in pharmaceutical formulation and drug development. Its physicochemical properties, particularly its amphiphilic nature and solid-state at room temperature, make it an invaluable tool for formulators. The experimental protocols provided in this guide offer a practical framework for the utilization of stearyl alcohol in creating stable and effective dosage forms. As drug delivery technologies continue to advance, the versatility of stearyl alcohol will likely ensure its continued importance in the development of innovative pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. medmuv.com [medmuv.com]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]
- 5. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
